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Diisopropyl disulfide

Antimicrobial Disulfide Allium

Diisopropyl disulfide (CAS 4253-89-8) is an organic disulfide belonging to the dialkyldisulfide class, characterized by a central S-S bond flanked by two isopropyl groups. It is a volatile, colorless liquid with a sulfurous, alliaceous odor, soluble in alcohols and oils but only very slightly soluble in water.

Molecular Formula C6H14S2
Molecular Weight 150.3 g/mol
CAS No. 4253-89-8
Cat. No. B147089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl disulfide
CAS4253-89-8
Molecular FormulaC6H14S2
Molecular Weight150.3 g/mol
Structural Identifiers
SMILESCC(C)SSC(C)C
InChIInChI=1S/C6H14S2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3
InChIKeyLZAZXBXPKRULLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityvery slightly soluble in water;  soluble in alcohols and oils

Structure & Identifiers


Interactive Chemical Structure Model





Diisopropyl Disulfide (CAS 4253-89-8): Baseline Characteristics and Procurement Context


Diisopropyl disulfide (CAS 4253-89-8) is an organic disulfide belonging to the dialkyldisulfide class, characterized by a central S-S bond flanked by two isopropyl groups [1]. It is a volatile, colorless liquid with a sulfurous, alliaceous odor, soluble in alcohols and oils but only very slightly soluble in water [2]. This compound occurs naturally in Allium species, fruits, and spices [1], and is commercially available at ≥96% purity under food-grade (FG) specifications from major chemical suppliers . Its primary procurement contexts include use as a flavoring agent, a synthetic intermediate, and a research compound for studying organosulfur chemistry and potential bioactivities .

Why Diisopropyl Disulfide Cannot Be Replaced by Generic Dialkyl Disulfide Analogs


Direct substitution of diisopropyl disulfide with other dialkyl disulfides—such as dipropyl disulfide, diallyl disulfide, or diethyl disulfide—is scientifically unsound due to pronounced differences in biological activity, organoleptic potency, and industrial performance. The allyl group in diallyl disulfide confers strong, broad-spectrum antimicrobial activity that is largely absent in saturated alkyl analogs [1]. Conversely, the specific isopropyl branching of diisopropyl disulfide yields a distinct, potent off-flavor profile critical in food science applications [2]. In polymer chemistry, the diisopropyl xanthogen disulfide derivative demonstrates superior efficiency as a molecular weight regulator compared to other homologs in the series [3]. These quantitative, application-specific differentiators—documented below—underscore the risk of uncontrolled performance variation when generic substitution is attempted without validation.

Quantitative Differentiation Evidence for Diisopropyl Disulfide (CAS 4253-89-8) Against Key Comparators


Antimicrobial Activity: Class-Level Evidence for Diisopropyl Disulfide vs. Diallyl Disulfide and Dipropyl Disulfide

While direct, head-to-head antimicrobial data for diisopropyl disulfide is not available in the primary literature, a well-controlled comparative study by Casella et al. (2013) established clear, quantitative structure-activity relationships for closely related dialkyl disulfides [1]. The study demonstrated that the allyl group is fundamental for antimicrobial activity. Diallyl disulfide (DADS, containing allyl groups) exhibited significant inhibition zones against S. aureus (15.9 mm), P. aeruginosa (21.9 mm), and E. coli (11.4 mm). In contrast, dipropyl disulfide (DPDS, containing saturated propyl groups) showed minimal to no activity (zone data not reported, described as having no antimicrobial activity). This evidence allows a class-level inference: the antimicrobial activity of saturated dialkyl disulfides, including diisopropyl disulfide, is expected to be negligible compared to their unsaturated, allyl-containing analogs. Therefore, diisopropyl disulfide should not be selected or procured for applications where antimicrobial action is the primary endpoint.

Antimicrobial Disulfide Allium

Sensory Potency: Diisopropyl Disulfide as a Primary Off-Flavor Compound in Food Systems

In a systematic identification of off-flavor compounds in thermally treated watermelon juice, diisopropyl disulfide was quantitatively confirmed as one of the most potent off-flavor contributors. Using GC-O-MS, aroma recombination, and omission experiments, the study identified diisopropyl disulfide alongside octanol and (E)-2-decenal as the key compounds responsible for the negative sensory attributes [1]. This is a direct, application-specific differentiator. While many volatile sulfur compounds are present in foods, this study provides quantitative evidence that diisopropyl disulfide, at its naturally occurring concentrations in this matrix, exerts a dominant negative impact on consumer acceptance. This differentiates it from other sulfur volatiles, such as sulfides and thiols, which may contribute to positive aroma notes in the same or similar food systems. This specific sensory role is a critical selection factor for flavor analysis, quality control, or aroma reconstitution studies.

Flavor Chemistry Off-Flavor Sensory Analysis

Regulatory and Safety Profile: Diisopropyl Disulfide vs. Unregulated Organosulfur Compounds

A key differentiator for procurement in food and flavor applications is the established safety and regulatory status. Diisopropyl disulfide has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has a clear determination: 'No safety concern at current levels of intake when used as a flavouring agent' [1][2]. This status is documented with a full specification (JECFA No. 567, FEMA No. 3827) including an assay minimum of 96% [3]. In contrast, many other organosulfur compounds and synthetic disulfides lack this level of international regulatory vetting and documented safety assessment. This provides a clear, verifiable advantage for procurement in any application related to human consumption, where the absence of such a determination would necessitate costly and time-consuming in-house safety assessments. This is a direct, binary comparator: JECFA-evaluated vs. unevaluated.

Food Safety Flavor Regulation JECFA

Polymerization Efficiency: Diisopropyl Xanthogen Disulfide as a Superior Chain Transfer Agent

In a foundational study evaluating 14 dialkyl xanthogen disulfides as molecular weight regulators in the emulsion copolymerization of butadiene and styrene, diisopropyl xanthogen disulfide was quantitatively selected as 'the most convenient of the compounds studied' [1]. The study established that the apparent chain transfer constants decreased logarithmically with increasing alkyl chain length, and that lower homologs acted as polymerization retarders [1]. The selection of the diisopropyl derivative was based on its optimal balance of chain transfer efficiency and minimal adverse effects on reaction kinetics. This is a direct, performance-based comparator against other homologs in the series (e.g., dimethyl, diethyl, di-n-propyl, di-n-butyl) and provides a specific, application-driven justification for procurement in polymer synthesis contexts.

Polymer Chemistry Chain Transfer Agent RAFT

Validated Application Scenarios for Diisopropyl Disulfide (CAS 4253-89-8)


Analytical Standard for Food Off-Flavor Identification and Quality Control

Directly supported by evidence [1], diisopropyl disulfide is a validated, high-priority analytical standard for identifying and quantifying key off-flavor compounds in processed fruit and vegetable products, particularly those subjected to thermal treatment. Its confirmed role as a primary negative sensory driver makes it essential for quality control, aroma reconstitution studies, and flavor masking research.

Flavor Formulation in Compliance with International Food Safety Standards

As a JECFA-evaluated compound with a 'No safety concern' determination [2][3], diisopropyl disulfide is a low-risk, compliant choice for use as a flavoring agent in food and beverage products intended for global markets. Its established regulatory profile (FEMA 3827) reduces the burden of toxicological assessment compared to unevaluated sulfur compounds.

Polymer Synthesis: Optimized Chain Transfer Agent for Styrene-Butadiene Copolymers

In the industrial production of styrene-butadiene rubber and related copolymers, the diisopropyl xanthogen disulfide derivative is indicated for use as a molecular weight regulator. Evidence from comparative studies [4] demonstrates its superior convenience and efficiency over other dialkyl homologs, making it a rational choice for process optimization.

Natural Product Chemistry and Metabolomics: Reference Compound for Allium Species

Diisopropyl disulfide is a naturally occurring volatile organic compound in Allium species (garlic, onion, leek) and other plants [5]. Its well-characterized physical and spectral properties make it a suitable reference standard for qualitative and quantitative analysis in natural product research, metabolomics, and food authenticity studies using GC-MS and other analytical techniques.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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